Jaspamide K
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C36H45BrN4O7 |
|---|---|
Molecular Weight |
725.7 g/mol |
IUPAC Name |
(4R,7R,10S,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-14-hydroxy-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone |
InChI |
InChI=1S/C36H45BrN4O7/c1-19-15-20(2)32(44)22(4)34(45)38-23(5)36(47)41(6)30(17-27-26-9-7-8-10-28(26)39-33(27)37)35(46)40-29(18-31(43)48-21(3)16-19)24-11-13-25(42)14-12-24/h7-15,19,21-23,29-30,32,39,42,44H,16-18H2,1-6H3,(H,38,45)(H,40,46)/b20-15+/t19-,21-,22-,23-,29+,30+,32?/m0/s1 |
InChI Key |
KKIASCJKLSEAED-NDBXTNKWSA-N |
Isomeric SMILES |
C[C@@H]\1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)[C@H](C(/C(=C1)/C)O)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |
Canonical SMILES |
CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)C(C(C(=C1)C)O)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |
Origin of Product |
United States |
Total Synthesis Strategies and Synthetic Methodologies for Jaspamide K
Rationale and Objectives of Total Synthesis Research
The pursuit of the total synthesis of Jaspamide K, also known as Jasplakinolide (B32604), has been a significant endeavor in the field of organic chemistry, driven by its complex molecular architecture and potent biological activities. nih.govresearchgate.netresearchgate.net This 19-membered cyclodepsipeptide, originally isolated from marine sponges of the Jaspis genus, features a unique structure comprising a macrolactam, a tripeptide unit, and a polypropionate sector with multiple chiral centers. researchgate.netnih.gov The inherent structural complexity and the promising pharmacological profile, including potent cytotoxic, antifungal, and insecticidal properties, have made this compound an attractive target for synthetic chemists. nih.govresearchgate.netresearchgate.net
The primary motivations behind the extensive research into its total synthesis are twofold: the unambiguous confirmation of its molecular structure, particularly its absolute stereochemistry, and the need to provide a reliable and scalable source of the natural product and its analogues for in-depth biological evaluation and structure-activity relationship (SAR) studies. nih.govnih.govnih.gov
Confirmation of Absolute Configuration
One of the foremost objectives of the initial total synthesis campaigns for this compound was the definitive confirmation of its absolute configuration. While spectroscopic methods provided the planar structure and relative stereochemistry, establishing the absolute stereochemistry of all chiral centers in such a flexible macrocycle was a formidable challenge. nih.gov Total synthesis provides an unequivocal method to solve such stereochemical puzzles. By constructing the molecule from starting materials of known absolute configuration, chemists can create a specific stereoisomer. Comparing the physical and spectroscopic data, such as optical rotation, of the synthetic molecule with the natural isolate allows for the unambiguous assignment of the absolute configuration of the natural product. nih.gov
Indeed, various total syntheses of this compound have been instrumental in confirming the absolute configurations of its constituent parts, including the rare (R)-β-tyrosine, the unnatural D-amino acid (R)-2-bromoabrine, and the three chiral centers within the (2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoic acid polyketide fragment. researchgate.net The successful synthesis of the natural (+)-Jasplakinolide and comparison with the isolated compound solidified the understanding of its complete three-dimensional structure. nih.govclockss.org
Access to this compound and Analogues for Research
The low natural abundance of this compound from its marine source presents a significant bottleneck for extensive biological and pharmacological investigation. Total synthesis offers a viable and sustainable alternative to isolation from natural sources, providing access to larger quantities of the compound for research purposes. researchgate.net
Furthermore, a robust synthetic route enables the systematic modification of the this compound scaffold, facilitating the creation of a diverse library of analogues. nih.govnih.gov The synthesis of these analogues is crucial for conducting detailed structure-activity relationship (SAR) studies. nih.govnih.gov By modifying specific functional groups or stereocenters, researchers can probe which parts of the molecule are essential for its biological activity. For instance, studies on synthetic analogues have revealed the sensitivity of its cytotoxic action to changes in the configuration of substituents on the polyketide portion and the importance of the β-tyrosine unit for binding to its biological target, F-actin. nih.govnih.gov This knowledge is invaluable for the design of simplified or more potent analogues with improved therapeutic potential. researchgate.netidexlab.com
Convergent Synthesis Approaches
For this compound, synthetic strategies are typically convergent, based on the disconnection of the molecule into two or three key building blocks. researchgate.netclockss.org The most common retrosynthetic analysis breaks the molecule down into:
A protected tripeptide unit.
A polypropionate-derived segment.
Specifically, the tripeptide fragment, often comprising (S)-Alanine, (R)-2-bromoabrine, and (R)-β-tyrosine, is synthesized separately. researchgate.net Concurrently, the polyketide portion, the (2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoic acid, is also prepared through a distinct synthetic sequence. researchgate.netclockss.org These two major fragments are then coupled to form a linear seco-acid precursor, which is subsequently cyclized to afford the final macrolide structure. clockss.org This convergent approach allows for the efficient assembly of the complex carbon skeleton of this compound. mdpi.com
Key Reactions and Retrosynthetic Disconnections
The retrosynthetic analysis of this compound logically dissects the macrocyclic structure at key linkages to reveal simpler, synthetically accessible fragments. The primary disconnections are typically made at the ester and amide bonds within the 19-membered ring, leading to a linear seco-acid precursor. clockss.org
Retrosynthetic Analysis of this compound
| Disconnection Point | Precursor | Key Fragments |
|---|---|---|
| Macrolide Ring (Ester or Amide bond) | Linear Seco-acid | Tripeptide and Polypropionate chains |
| Tripeptide Chain (Amide bonds) | Individual Protected Amino Acids | (S)-Alanine, (R)-2-bromoabrine, (R)-β-tyrosine |
The final and most critical step in many total syntheses of this compound is the macrocyclization of the linear precursor. researchgate.netmdpi.com This ring-closing reaction can be accomplished via the formation of either the ester linkage (macrolactonization) or one of the amide linkages (macrolactamization). mdpi.comnih.gov
Macrolactamization and Macrolactonization-Centered Strategies
The formation of the large 19-membered ring of this compound is a thermodynamically and kinetically challenging step. Both macrolactonization (forming the ester bond) and macrolactamization (forming an amide bond) have been successfully employed, with the choice of strategy often depending on the specific protecting groups and the conformational preferences of the linear precursor. researchgate.netnih.gov
Macrolactonization-centered strategies are the most common approach. researchgate.net In this method, the bond between the C-1 carboxyl group of the alanine (B10760859) residue and the C-9 hydroxyl group of the polyketide chain is formed last. This requires the synthesis of a linear precursor that is an ω-hydroxy carboxylic acid (a seco-acid). chem-station.com
Macrolactamization-centered strategies involve the formation of one of the peptide bonds within the macrocycle as the final ring-closing step. researchgate.netnih.gov This approach requires a linear precursor with a terminal amino group and a terminal carboxylic acid.
The success of these macrocyclization reactions often requires high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. A variety of coupling reagents have been utilized to activate the carboxylic acid for either lactonization or lactamization. mdpi.comnih.gov
Yamaguchi's Conditions
A frequently employed and highly effective method for the macrolactonization step in the total synthesis of this compound and other natural products is the Yamaguchi esterification. nih.govclockss.orgresearchgate.net Developed by Masaru Yamaguchi, this protocol is renowned for its ability to form esters, and particularly macro-lactones, in high yields under mild conditions. chem-station.comsantiago-lab.comresearchgate.net
The procedure involves a two-step, one-pot process:
Formation of a Mixed Anhydride (B1165640): The seco-acid is treated with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base, typically triethylamine (B128534) (TEA). This forms a highly reactive mixed anhydride. chem-station.comsantiago-lab.com The steric hindrance from the two ortho-chloro substituents on the benzoyl group prevents the alcohol from attacking the benzoyl carbonyl, directing it to the desired carbonyl of the seco-acid. chem-station.com
Intramolecular Cyclization: A nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP), is then added. santiago-lab.com The reaction is typically heated in a non-polar solvent like toluene (B28343) under high dilution to promote the intramolecular cyclization, where the hydroxyl group of the seco-acid attacks the activated carbonyl, displacing the 2,4,6-trichlorobenzoate leaving group and forming the macrolactone. chem-station.comsantiago-lab.com
In one of the total syntheses of (+)-Jasplakinolide, the seco-acid was treated with 2,4,6-trichlorobenzoyl chloride and triethylamine, followed by the addition of DMAP. This effected the cyclization, affording the protected this compound in an 82% yield, demonstrating the efficiency of the Yamaguchi protocol for this critical transformation. clockss.org
Reagents for Yamaguchi Macrolactonization
| Reagent | Name | Role |
|---|---|---|
| Substrate | ω-Hydroxy carboxylic acid (Seco-acid) | The linear precursor to be cyclized. |
| Activating Agent | 2,4,6-Trichlorobenzoyl chloride | Forms a reactive mixed anhydride with the carboxylic acid. santiago-lab.com |
| Base | Triethylamine (TEA) | Deprotonates the carboxylic acid and neutralizes the HCl byproduct. santiago-lab.com |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Promotes the intramolecular nucleophilic attack of the hydroxyl group. chem-station.comsantiago-lab.com |
Coupling Reagents (e.g., DCC, HOBT)
The formation of amide bonds is a critical step in the synthesis of this compound, particularly for linking the complex tripeptide and polypropionate segments. A widely employed method for this transformation is the use of carbodiimide (B86325) coupling reagents, often in conjunction with additives to enhance efficiency and minimize side reactions like racemization. universite-paris-saclay.fruni-kiel.de
In one reported total synthesis of (+)-Jasplakinolide, the coupling of the tripeptide portion with the polypropionate-derived hydroxynonenoic acid was successfully achieved using Dicyclohexylcarbodiimide (B1669883) (DCC) as the condensing agent and 1-Hydroxybenzotriazole (B26582) (HOBT) as an additive. clockss.org This reaction, conducted in tetrahydrofuran (B95107) (THF), yielded the desired linear amide precursor in 81% yield. clockss.org The role of HOBt is crucial; it reacts with the activated carboxylic acid (formed by DCC) to generate an active ester intermediate. universite-paris-saclay.frnih.gov This intermediate is less prone to racemization and reacts efficiently with the amine component to form the target peptide bond. universite-paris-saclay.frpeptide.com The byproduct of the DCC-mediated coupling, dicyclohexylurea, is largely insoluble in many organic solvents, which can facilitate its removal from the reaction mixture. uni-kiel.depeptide.com
| Reagent Combination | Role in Synthesis | Key Features |
| DCC / HOBT | Amide bond formation | Couples the tripeptide and polyketide fragments to form the linear seco-acid precursor. clockss.org |
| DCC | Dehydrating Agent | Activates the carboxylic acid moiety for nucleophilic attack by the amine. universite-paris-saclay.fr |
| HOBT | Additive | Minimizes racemization and improves coupling efficiency by forming a reactive HOBt ester. nih.govpeptide.com |
Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile strategy for the formation of macrocycles in natural product synthesis. uwindsor.caorganic-chemistry.org This reaction, typically catalyzed by well-defined ruthenium complexes like Grubbs' catalysts, involves the intramolecular coupling of two terminal alkene functionalities to form a cyclic olefin, driven by the release of volatile ethylene. uwindsor.ca
While macrolactonization and macrolactamization are common strategies for the final ring closure in Jaspamide syntheses, a novel approach has been developed that employs ruthenium-catalyzed RCM. researchgate.net This strategy involves the solid-phase synthesis of a linear peptide precursor containing terminal alkenes, which then undergoes macrocyclization via RCM to construct the 19-membered ring. researchgate.net The tolerance of modern ruthenium catalysts to a wide array of functional groups makes this an attractive method for complex molecules like this compound. uwindsor.caresearchgate.net The choice of catalyst and reaction conditions can influence the stereoselectivity (E/Z) of the newly formed double bond within the macrocycle. nih.gov
| Reaction Type | Catalyst Type | Application in this compound Synthesis |
| Ring-Closing Metathesis (RCM) | Ruthenium-based catalysts (e.g., Grubbs' catalysts) | A novel macrocyclization strategy to form the 19-membered ring from a linear diene precursor. researchgate.net |
Diastereoselective Aldol (B89426) Reactions (e.g., syn-Aldol)
The construction of the polypropionate chain of this compound, with its multiple stereocenters, requires precise stereochemical control. Diastereoselective aldol reactions are a cornerstone for achieving this control, allowing for the formation of carbon-carbon bonds while simultaneously setting adjacent stereocenters. harvard.edu
In the synthesis of Jasplakinolide analogues, a key step involves the use of an Evans' syn-aldol reaction to produce the polypropionic acid segments. nih.govnih.gov This methodology utilizes a chiral auxiliary, specifically an N-acyloxazolidinone, to direct the stereochemical outcome of the reaction between an enolate and an aldehyde. harvard.edunih.gov The reaction between a boron enolate derived from the chiral N-propionyl oxazolidinone and a suitable aldehyde proceeds through a highly ordered, chair-like six-membered transition state, as proposed by the Zimmerman-Traxler model, to furnish the desired syn-aldol adduct with high diastereoselectivity. harvard.edunih.gov This adduct contains the requisite β-hydroxy ketone functionality and correct stereochemistry for further elaboration. nih.gov
| Reaction | Key Reagents/Auxiliary | Purpose | Stereochemical Outcome |
| Diastereoselective Aldol Reaction | Evans' N-acyloxazolidinone | To construct a key C-C bond within the polyketide fragment. nih.govnih.gov | High syn-diastereoselectivity, establishing crucial stereocenters. harvard.edunih.gov |
Orthoester Claisen Rearrangements
The Claisen rearrangement is a powerful nih.govnih.gov-sigmatropic rearrangement used for carbon-carbon bond formation. wikipedia.org The Johnson-Claisen variant, which utilizes an allylic alcohol and an orthoester, is particularly useful as it generates a γ,δ-unsaturated ester, effectively adding a two-carbon unit with stereocontrol. libretexts.org
This rearrangement has been employed as a key transformation in the synthesis of Jasplakinolide analogues, directly following the previously mentioned syn-aldol reaction. nih.govnih.gov The β-hydroxy ketone product from the aldol reaction is first reduced to the corresponding alcohol. nih.gov Heating this alcohol with an orthoester, such as triethyl orthopropionate, in the presence of a weak acid catalyst like propionic acid, initiates the rearrangement. nih.govlibretexts.org This sequence efficiently establishes the trisubstituted double bond and adjacent stereocenters found within the complex polyketide backbone of this compound. nih.gov
| Reaction | Substrate | Reagents | Outcome |
| Orthoester Claisen Rearrangement | Allylic alcohol (derived from syn-aldol product) | Triethyl orthopropionate, Propionic acid (cat.) | Forms a γ,δ-unsaturated ester, constructing the polypropionate backbone with defined stereochemistry. nih.gov |
Asymmetric Alkylation Methodologies (e.g., Evans Asymmetric Alkylation)
Asymmetric alkylation provides a robust method for the enantioselective introduction of alkyl groups at the α-position of a carbonyl compound. The Evans asymmetric alkylation, which uses chiral N-acyloxazolidinone auxiliaries, is a prominent example of this strategy. uwindsor.cayork.ac.uk
This methodology has been applied in the total synthesis of Jaspamide as a key step. researchgate.net Specifically, the Evans asymmetric alkylation of an enolate derived from an oxazolidinone was used to prepare a chiral aldehyde intermediate. researchgate.netuni-tuebingen.de The chiral auxiliary directs the approach of the alkylating agent to one face of the enolate, resulting in a high degree of stereocontrol. york.ac.uk After the alkylation step, the auxiliary can be cleaved to reveal the α-substituted carboxylic acid derivative, which can then be carried forward in the synthesis of the polyketide chain. york.ac.uk
| Method | Chiral Auxiliary | Application | Result |
| Evans Asymmetric Alkylation | N-acyloxazolidone | Synthesis of a chiral aldehyde, a key building block for the polyketide fragment. researchgate.netuni-tuebingen.de | Enantioselective formation of a C-C bond, setting a key stereocenter. researchgate.netyork.ac.uk |
Mitsunobu Esterification
The Mitsunobu reaction is a versatile and reliable method for forming esters from primary or secondary alcohols with inversion of stereochemistry at the alcohol's carbon center. organic-chemistry.orgwikipedia.org The reaction typically involves an alcohol, a carboxylic acid, a phosphine (B1218219) (usually triphenylphosphine), and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.org
The Mitsunobu esterification has been identified as a key step in efficient total syntheses of both Jaspamide and the structurally related Chondramides. researchgate.netumich.edu It is particularly well-suited for the ester bond formation (macrolactonization) or for coupling the hydroxy acid (polyketide) and peptide fragments. researchgate.netumich.edu The reaction proceeds with clean inversion of configuration, which is a powerful tool for controlling stereochemistry, especially when dealing with the chiral secondary alcohol of the polyketide unit. organic-chemistry.org In some synthetic routes, this reaction provides a milder and more efficient alternative to other esterification methods like Yamaguchi esterification. umich.edu
| Reaction | Key Reagents | Key Feature | Application in this compound Synthesis |
| Mitsunobu Esterification | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Forms an ester with inversion of stereochemistry at the alcohol center. organic-chemistry.orgwikipedia.org | Used as a key step for coupling the hydroxy acid and peptide moieties or for macrolactonization. researchgate.netumich.edu |
Wittig and Heck Reactions in Building Block Synthesis
The Wittig and Heck reactions are fundamental tools in organic synthesis for the formation of carbon-carbon double bonds. masterorganicchemistry.comresearchgate.net The Wittig reaction utilizes a phosphorus ylide to convert a ketone or aldehyde into an alkene, while the Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst. masterorganicchemistry.comresearchgate.net
These reactions have been instrumental in preparing key building blocks for the synthesis of this compound and its analogues. For instance, the synthesis of the unnatural β-tyrosine amino acid component can begin from substituted cinnamates. umich.edu These cinnamate (B1238496) precursors are readily prepared via either a Wittig reaction between a phosphonium (B103445) ylide and a benzaldehyde (B42025) derivative or a palladium-catalyzed Heck coupling of an aryl halide with an acrylate (B77674). umich.eduresearchgate.net The resulting alkene can then be further functionalized through reactions like asymmetric dihydroxylation to install the necessary stereocenters for the β-tyrosine unit. umich.edu
| Reaction | Type | Purpose in Building Block Synthesis | Example Application |
| Wittig Reaction | C=C Bond Formation | Synthesis of alkene precursors for amino acid components. umich.edu | Preparation of substituted cinnamates for the β-tyrosine unit. umich.edu |
| Heck Reaction | C-C Bond Formation (Coupling) | Synthesis of alkene precursors for amino acid components. researchgate.net | Palladium-catalyzed coupling of an aryl halide with an acrylate to form a cinnamate. umich.edu |
Synthesis of Chiral Building Blocks and Key Intermediates
The structure of this compound is comprised of three main chiral components: a polypropionate fragment, and two unusual amino acids. The successful synthesis of this compound relies on the efficient and stereoselective preparation of these key building blocks in their enantiomerically pure forms.
Polypropionate Segment Synthesis (e.g., (2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoic acid)
The polypropionate portion, specifically (2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoic acid, is a hallmark of the jaspamide family of natural products and its synthesis requires precise control over four stereocenters. researchgate.netingentaconnect.com Various synthetic approaches have been developed to construct this intricate fragment.
One notable strategy involves an Evans' syn-aldol reaction to establish the initial stereochemistry, followed by an orthoester Claisen rearrangement to introduce another chiral center and the E-configured double bond. nih.gov This sequence has proven to be a reliable method for generating the desired stereoisomer. Other approaches have utilized diastereoselective alkylations and 1,2-additions to chiral aldehydes to set the stereocenters. researchgate.netmolaid.com For instance, the chiral aldehyde can be prepared through diastereoselective alkylation, and a subsequent 1,2-addition of isopropenylmagnesium bromide yields a mixture of allylic alcohols which can be separated. researchgate.net The Claisen rearrangement of the corresponding propionates then furnishes the desired hydroxynonenoic acid derivative. molaid.com
A different synthetic pathway to the protected omega-hydroxy acid has been achieved through a 15-step sequence starting from acetoacetate, with a key yeast reduction step to install the C8 stereocenter. uni-tuebingen.de The stereocenters at the methyl-substituted positions have also been established using asymmetric cyclopropanation followed by reductive ring-opening. uni-tuebingen.de
| Key Reaction | Description | Reference |
| Evans' syn-Aldol Reaction | Establishes the initial C2 and C3 stereocenters of a precursor. | nih.gov |
| Orthoester Claisen Rearrangement | Introduces the C6 stereocenter and the C4-C5 E-double bond. | nih.gov |
| Diastereoselective Alkylation | Used to create chiral aldehydes as precursors to the polypropionate chain. | researchgate.netmolaid.com |
| Yeast Reduction | Enzymatic reduction to establish the C8 hydroxyl stereocenter. | uni-tuebingen.de |
| Asymmetric Cyclopropanation | Followed by reductive ring-opening to set methyl-substituted stereocenters. | uni-tuebingen.de |
Unnatural Amino Acid Synthesis (e.g., (R)-2-bromoabrine, (R)-β-tyrosine derivatives)
The synthesis of (R)-2-bromoabrine, a 2-brominated and N-methylated tryptophan derivative, often starts from D-tryptophan. clockss.org A common route involves the protection of the indole (B1671886) nitrogen and the carboxylic acid, followed by N-methylation of the alpha-amino group. clockss.org Regioselective bromination at the C2 position of the indole ring is a key step, which can be achieved using reagents like N-bromosuccinimide (NBS). clockss.orgcapes.gov.br The specific conditions for bromination are crucial to ensure the desired regioselectivity. capes.gov.br
For the synthesis of (R)-β-tyrosine derivatives, several asymmetric methods have been employed. One successful approach utilizes a chiral sulfinimine derived from a substituted benzaldehyde, which undergoes a diastereoselective enolate addition to establish the desired stereochemistry. researchgate.net Another method involves an asymmetric dihydroxylation of a cinnamate ester, followed by a regioselective Mitsunobu reaction with an azide (B81097) source to introduce the amino group at the β-position. umich.edu The synthesis of β-tyrosine derivatives has also been achieved using an asymmetric protocol developed by Davis and coworkers. nih.gov
| Unnatural Amino Acid | Key Synthetic Steps | Reference |
| (R)-2-bromoabrine | Protection of D-tryptophan, N-methylation, regioselective C2-bromination of the indole ring. | clockss.orgcapes.gov.br |
| (R)-β-tyrosine derivative | Asymmetric synthesis via chiral sulfinimine and diastereoselective enolate addition. | researchgate.net |
| (R)-β-tyrosine derivative | Asymmetric dihydroxylation of a cinnamate, followed by regioselective Mitsunobu azidation. | umich.edu |
Tripeptide Unit Construction
The assembly of the three amino acid residues—L-alanine, (R)-2-bromoabrine, and the (R)-β-tyrosine derivative—into a linear tripeptide is a crucial step preceding macrocyclization. Standard peptide coupling methodologies are generally employed for this purpose. thieme-connect.comcapes.gov.br The protected amino acids are coupled sequentially, often using coupling reagents such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or other modern coupling agents like HATU or TBTU. thieme-connect.comclockss.orgnih.gov The choice of protecting groups for the amino acids is critical to ensure compatibility with the coupling conditions and to allow for selective deprotection at later stages of the synthesis. For example, Boc and Fmoc protecting groups are commonly used for the amine termini. thieme-connect.com The construction of the tripeptide unit has been successfully achieved in good yield as a protected derivative, ready for coupling with the polypropionate segment. capes.gov.br
Stereochemical Control and Asymmetric Induction in Synthesis
The control of stereochemistry is paramount in the total synthesis of this compound, given its multiple chiral centers. Asymmetric induction, the process of preferentially forming one stereoisomer over another, is a key principle guiding the synthetic design. wikipedia.org This is achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and substrate-controlled reactions. wikipedia.orgnumberanalytics.com
Chiral auxiliaries, such as the Evans oxazolidinones, are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, as seen in the aldol reactions for the polypropionate synthesis. nih.govwikipedia.org After the desired stereocenter is set, the auxiliary is removed.
Chiral catalysts, which are chiral molecules used in substoichiometric amounts, can also induce asymmetry. numberanalytics.com An example is the use of chiral ligands in metal-catalyzed reactions, such as asymmetric hydrogenations or epoxidations, which can be employed to set specific stereocenters.
Substrate-controlled asymmetric induction relies on the existing chirality within a molecule to influence the stereochemistry of subsequent reactions. wikipedia.org In the synthesis of this compound, the stereocenters established in the early stages of the synthesis of the building blocks guide the formation of subsequent stereocenters. For instance, the stereochemistry of the chiral aldehyde used in the synthesis of the polypropionate fragment dictates the stereochemical outcome of the subsequent addition reactions. researchgate.net
The Felkin-Anh model is often used to predict the stereochemical outcome of nucleophilic additions to chiral aldehydes, a common transformation in the synthesis of polyketide natural products like the polypropionate segment of this compound. wikipedia.org
Synthetic Challenges and Methodological Advances
The total synthesis of this compound is fraught with challenges that have spurred significant methodological advancements. One of the primary challenges is the construction of the sterically congested and stereochemically complex structure. The formation of the 19-membered macrocycle via macrolactonization or macrolactamization can be low-yielding due to competing oligomerization reactions. researchgate.netingentaconnect.com The Yamaguchi macrolactonization has been a commonly employed and effective method for this crucial ring-closing step. nih.gov
A major methodological advance in the synthesis of related cyclodepsipeptides has been the application of ring-closing metathesis (RCM). thieme-connect.comingentaconnect.com This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based catalysts, offers an alternative strategy for macrocyclization and can be more efficient than traditional macrolactonization or macrolactamization approaches, especially for complex systems. thieme-connect.com Solid-phase peptide synthesis (SPPS) has also been utilized to efficiently construct the linear peptide precursor, which can then be subjected to RCM. researchgate.netthieme-connect.com
The development of new coupling reagents and strategies for peptide synthesis has also contributed to more efficient constructions of the tripeptide unit. thieme-connect.com Furthermore, advances in asymmetric catalysis and stereoselective reaction methodologies continue to provide more elegant and efficient solutions to the challenges posed by the synthesis of complex natural products like this compound. nih.govnumberanalytics.com
Structure Activity Relationship Sar Studies of Jaspamide K Analogues
Design Principles for Jaspamide Analogues
The design of Jaspamide K analogues is often guided by strategic principles to balance synthetic accessibility with biological potency. These strategies involve reducing molecular complexity and systematically evaluating the impact of different substituents on the molecule's activity.
A key objective in the design of this compound analogues has been the reduction of its structural complexity to facilitate more efficient chemical synthesis. nih.gov This approach allows for the creation of derivatives that retain biological activity while being easier to produce. nih.govidexlab.com Strategies have included the synthesis of non-N-methylated derivatives, a modification that can eliminate multiple steps from a synthetic route. nih.gov Another simplification involves replacing the alanine (B10760859) residue with glycine (B1666218), which reduces the molecule's chiral complexity and may permit different molecular conformations. nih.gov The rationale is that by creating simpler, yet active, core structures, further derivatization and optimization become more feasible. idexlab.com
A systematic investigation into the effects of various substituents has been crucial for understanding the SAR of this compound. nih.gov Researchers have synthesized analogues to probe the importance of specific functional groups. For instance, the phenolic hydroxyl group on the β-tyrosine unit has been a key target for modification. Replacing this hydroxyl group with a methoxy (B1213986) group resulted in only a slight decrease in activity, whereas its complete removal and replacement with hydrogen led to a tenfold drop in potency. nih.gov This indicates the critical role of an oxygen-containing substituent at this position. nih.gov
Further studies have probed the effect of the bromine atom on the indole (B1671886) ring of the bromoabrine unit and the methyl group at C18. The synthesis of a debromo analogue demonstrated the importance of the halogen for maintaining high activity. nih.gov These targeted modifications allow for a detailed mapping of the functional groups essential for the compound's interaction with its biological target, F-actin. nih.govnih.gov
Exploration of Molecular Complexity Reduction
Modifications of the Polyketide Moiety
The polyketide portion of this compound is a critical determinant of its biological activity. Modifications to this segment, including its double bond, chiral centers, and methyl groups, have been extensively studied to understand their contribution to the molecule's function.
The double bond within the polyketide moiety is a key structural feature, and its alteration significantly impacts biological activity. Studies involving the transformation of this double bond into an epoxide or a diol have shown these changes to be detrimental, leading to a loss of activity. nih.gov Similarly, the migration of the polyketide double bond to an exocyclic position was not well tolerated. nih.gov
However, research has also shown that minor modifications to the double bond's geometry (E/Z configuration) have a relatively small effect on potency. nih.gov The investigation of Jaspamides B and C, which feature a conjugated enone functionality in the polyketide section, revealed potent cytotoxic activities, suggesting that some modifications in this region can be tolerated and may lead to active compounds. ird.fr
The stereochemistry of the chiral centers within the polyketide chain is vital for maintaining the optimal conformation for biological activity. Total synthesis of non-natural diastereomers has revealed that the cytotoxic action is sensitive to changes in the configurations of substituents on the polyketide framework. nih.gov Specifically, inverting the methyl group configurations at C-13 and C-15 results in a notable, approximately 10-fold loss in activity. nih.gov This highlights the importance of the natural stereochemical arrangement in this region for potent biological effects. nih.gov Additionally, investigations into the stereochemistry of the methyl group at C2 indicated that neither the group itself nor its specific stereochemistry is critical for activity, suggesting some tolerance for modification at this position. nih.gov
The methyl groups attached to the polyketide backbone have been identified as important for the molecule's activity. SAR studies have shown that replacing the methyl groups at C-13 and C-15 is not well tolerated and leads to a decrease in potency. nih.gov This suggests these groups may be involved in crucial hydrophobic interactions with the target protein. nih.gov However, modifications at other positions have shown different outcomes. For example, analogues designed to probe the importance of the methyl group at C2 revealed that its presence and stereochemistry are not critical for hydrophobic interactions within the F-actin binding site. nih.gov
Data Tables
Table 1: Cytotoxicity of this compound Analogues with Modifications in the Polyketide and Peptide Moieties. Data derived from studies on the human Burkitt lymphoma cell line CA46. nih.gov
| Compound | Modification Description | IC₅₀ (nM) |
| Jasplakinolide (B32604) (this compound) | Natural Product | 100 |
| Analogue 2 | Phenolic OH replaced with OMe | 150 |
| Analogue 3 | C2 methyl group removed | 120 |
| Analogue 4 | C2 methyl stereochemistry inverted | 110 |
| Analogue 5 | Phenolic OH replaced with H | 1000 |
| Analogue 7 | Debromo-analogue | 500 |
| Analogue 8 | C18 methyl group removed | 250 |
Table 2: Cytotoxicity of Jaspamide Analogues with Modified Polyketide Portions. Data derived from studies on the human NSCLC-N6 cancer cell line. ird.fr
| Compound | Modification Description | IC₅₀ (µg/mL) |
| Jaspamide | Parent Compound | 0.36 |
| Jaspamide B | Contains a conjugated enone in the polyketide moiety | 3.3 |
| Jaspamide C | Contains a conjugated enone in the polyketide moiety | 1.1 |
Stereochemical Inversions at Chiral Centers (e.g., C-13/C-15 Configurations)
Modifications of the Peptide Unit
The peptide unit of this compound, comprising tryptophan, β-tyrosine, and alanine residues, is a critical determinant of its biological activity. researchgate.net Modifications within this tripeptide segment have been a major focus of SAR studies, revealing that even minor alterations can lead to substantial changes in potency. nih.gov
Alterations to the Tryptophan and β-Tyrosine Residues
The aromatic amino acid residues, tryptophan and β-tyrosine, are particularly sensitive to structural modifications. nih.gov Numerous studies have shown that alterations to these residues often result in a decrease in biological activity. nih.govnih.gov
Oxidation or derivatization of the tryptophan and β-tyrosine residues generally leads to a reduction in the potency of this compound analogues. nih.govresearchgate.net For instance, the isolation of several naturally occurring analogues with oxidized tryptophan moieties, including a unique quinazoline (B50416) derivative, has been reported. nih.gov These oxidized derivatives consistently show decreased activity compared to the parent compound. researchgate.net This trend is further supported by the observation that modifications such as the formation of an epoxide or diol on the polyketide moiety are also detrimental to biological activity. nih.gov
The photo-oxidation of tryptophan can lead to various products, including hydroxytryptophan, N-formylkynurenine, and kynurenine, which can alter the biological function of the peptide. nih.gov Similarly, tyrosine can be oxidized to dihydroxyphenylalanine and dityrosine. These oxidative modifications can significantly impact the structure and activity of this compound analogues.
The bromination of the tryptophan residue is a key feature of many this compound analogues. researchgate.net The position and presence of the bromine atom can influence the biological activity. For example, Jaspamide Q, the debromo analogue of Jaspamide, and Jaspamide R, a dibromo analogue, have been isolated and studied. mdpi.com While these compounds still exhibit significant cytotoxic activity, subtle differences in their potency compared to the parent Jaspamide highlight the role of the bromine substituent. mdpi.com It has been noted that even with modifications to the methylabrine residue, which includes the brominated tryptophan, the antiproliferative effect is not significantly diminished, suggesting that this part of the molecule can tolerate some changes. researchgate.net
Table 1: Effect of Tryptophan Bromination on Cytotoxicity
| Compound | Bromination Pattern | Cytotoxicity (IC50) |
| Jaspamide | 2-bromoabrine | Potent |
| Jaspamide Q | Abrine (B1665380) (debromo) | Potent |
| Jaspamide R | Dibromo-abrine | Potent |
This table provides a generalized representation based on available data. Actual IC50 values can vary depending on the cell line and assay conditions.
The N-methylation of the tryptophan residue (forming N-methyltryptophan or abrine) is another important structural feature. researchgate.net Studies have shown that removal of the N-methyl group leads to a decrease in potency, indicating its importance for optimal activity. nih.gov A non-N-methylated derivative was synthesized and showed that even minor alterations to the tripeptide part of the molecule are detrimental to biological activity. nih.gov N-methylation in peptides can be a crucial factor in modulating biological function and can influence the pharmacokinetic properties of a molecule. researchgate.net
Bromination State and Position
Amino Acid Substitutions (e.g., Alanine to Serine, Glycine)
In contrast to the sensitive nature of the tryptophan and β-tyrosine residues, the alanine residue appears to be more amenable to substitution. nih.gov Replacing alanine with serine does not significantly decrease the potency of the resulting analogue. researchgate.net This suggests that the small, neutral side chain of alanine is not as critical for the interaction with its biological target. nih.gov However, replacing alanine with glycine, which lacks a side chain, may alter the molecular conformation and has been investigated to understand the conformational requirements for activity. nih.gov The substitution of alanine with a 2-aminobutyric acid (Aba) unit has been shown to be well-tolerated and can even enhance potency in some cell lines. nih.gov
Table 2: Effect of Alanine Substitution on Biological Activity
| Original Residue | Substituted Residue | Effect on Potency |
| Alanine | Serine | Not significantly decreased |
| Alanine | Glycine | Investigated for conformational effects |
| Alanine | 2-Aminobutyric acid (Aba) | Tolerated, can enhance potency |
Investigation of Open-Chain Derivatives
The cyclic structure of this compound is crucial for its biological activity. Investigations into open-chain or seco-derivatives have consistently shown a significant loss of activity. nih.govresearchgate.net This indicates that the rigid, cyclic conformation is essential for maintaining the correct orientation of the pharmacophoric groups for binding to its target, F-actin. nih.gov The macrolactone scaffold appears to be important for maintaining biological activity, as demonstrated by the high IC50 values of cycloamide derivatives where the ester linkage is replaced by an amide bond. nih.gov
Influence of Specific Functional Groups on Biological Activity
SAR studies have revealed that even minor changes to the jaspamide structure can have a profound impact on its biological function. nih.gov The tripeptide portion of the molecule, in particular, appears to be highly sensitive to modification. nih.gov Research has focused on several key areas, including the phenolic group of the β-tyrosine unit, the bromine substituent on the indole ring, and various methyl groups on the polyketide chain.
The β-tyrosine residue and its phenolic hydroxyl group are critical components for the biological activity of jaspamides. Studies on related cyclodepsipeptides, the chondramides, have provided insights that are applicable to the jaspamide framework. A binding model suggests that the molecule fits into a pocket formed by three actin subunits. umich.edu Within this model, the phenolic ring plays a significant role. For instance, the complete removal of the phenolic ring from a jasplakinolide analogue leads to a virtually inactive compound. umich.edu
However, this position is tolerant of some modifications. Replacing the phenolic hydroxyl group with other substituents can modulate activity. For example, changing the phenolic hydroxyl to a methoxy group resulted in an analogue (Compound 2) that displayed activity similar to the parent jasplakinolide. nih.gov Furthermore, the synthesis of an analogue (Compound 5) was specifically undertaken to address the importance of a phenolic substituent. nih.gov It has also been observed that replacing the phenol (B47542) with a catechol, as seen in Jasplakinolide V, results in a highly active compound, indicating that this region is less sensitive to certain structural changes compared to other parts of the molecule. umich.edu This suggests that while the aromatic ring is essential, modifications at its 4-position may be well-tolerated, potentially protruding from the binding pocket. umich.edu
The halogen atom on the 2-bromo-N-methyltryptophan (abrine) residue is a key contributor to the potent bioactivity of this compound. nih.gov The synthesis and evaluation of a debrominated analogue (Compound 7) demonstrated the importance of this halogen. nih.gov This debromo analogue showed significantly reduced activity, highlighting the role of the bromine atom in the interaction with its biological target, F-actin. nih.gov This finding is consistent with SAR studies on other natural products that bind to the same site, such as doliculide, where an analogue lacking its aryl iodine substituent was also found to be considerably less active. nih.gov
Conversely, other studies have isolated naturally occurring jaspamide analogues with different bromination patterns that retain high potency. Jaspamide Q, a debromo analogue of this compound, and Jaspamide R, a dibromo analogue, were both found to exhibit potent cytotoxic activities against mouse lymphoma L5178Y cells, with IC₅₀ values in the nanomolar range (<0.16 μM). nih.govmdpi.com These findings suggest that while the bromine atom at the specific position in this compound is important for optimal activity in some contexts, its absence or the presence of additional bromine atoms does not necessarily abolish cytotoxicity, and the effect may be cell-line dependent. nih.gov
The polyketide portion of the jaspamide molecule contains several chiral centers and methyl groups that contribute to its specific three-dimensional conformation, which is crucial for binding. The methyl group at the C18 position, part of the alanine residue, has been investigated to determine its role in the molecule's activity. An analogue where the alanine was replaced with glycine (Compound 8), thereby removing the C18 methyl group, was synthesized and evaluated. nih.gov This modification was found to be detrimental, leading to a significant loss of biological activity. nih.gov The removal of this methyl group likely induces conformational changes in the molecule, resulting in less favorable interactions within the F-actin binding site. nih.gov This underscores the importance of the structural rigidity and specific stereochemistry conferred by the alanine residue for potent bioactivity.
Significance of Indole Bromine Residue
Correlation between Structural Features and Biological Effects
The SAR studies on this compound analogues reveal a clear correlation between specific structural elements and the observed biological effects, primarily cytotoxicity and actin stabilization.
Tripeptide Moiety is Critical: The tripeptide segment, comprising β-tyrosine, 2-bromoabrine, and alanine, is highly sensitive to modifications. Minor alterations in this region, such as the removal of the phenolic ring, the indole bromine, or the C18 methyl group, generally lead to a significant reduction or complete loss of activity. nih.govumich.edu This suggests that these functional groups are directly involved in key binding interactions with F-actin or are essential for maintaining the bioactive conformation of the macrocycle.
Hydrophobic and Electronic Interactions are Key: The phenolic ring of the β-tyrosine and the bromine atom on the indole ring are crucial. The necessity of the aromatic phenol ring suggests a vital hydrophobic or π-stacking interaction within the binding site. umich.edu The importance of the bromine atom points to a specific electronic or steric interaction that enhances binding affinity. nih.gov
Conformational Rigidity is Essential: The detrimental effect of replacing alanine with glycine (removing the C18 methyl group) highlights the need for a specific and relatively rigid conformation of the peptide backbone for effective biological activity. nih.gov Changes that increase molecular flexibility or alter the precise spatial arrangement of key functionalities disrupt the favorable interactions with the actin polymer.
Table of Compounds Mentioned
| Compound Name |
| This compound (Jasplakinolide) |
| Jaspamide Q |
| Jaspamide R |
| Jasplakinolide V |
| Chondramide A |
| Chondramide C |
| Doliculide |
| Phalloidin (B8060827) |
Interactive Data Table: Cytotoxicity of this compound Analogues
Cellular and Molecular Mechanism of Action of Jaspamide K
Modulation of Cell Signaling Pathways
Influence on Calcium Signaling Pathways
Jaspamide has been shown to interact with and inhibit several cardiac ion channels, including voltage-gated calcium channels. nih.gov In vitro patch-clamp assays on single mammalian cells (CHO or HEK293) expressing these channels demonstrated that Jaspamide at a concentration of 10 μM inhibits the activity of Cav1.2 and Cav3.2 calcium channels. nih.gov The inhibition of these channels can disrupt the normal flux of calcium ions (Ca2+), a critical secondary messenger involved in a multitude of cellular processes. However, the primary cytotoxic mechanism of Jaspamide is generally attributed to its effects on the actin cytoskeleton rather than a direct, primary modulation of calcium signaling pathways. nih.gov Interestingly, while Jaspamide inhibits calcium channels, the function of these specific channels has not been shown to be dependent on an intact cytoskeleton. nih.gov
Induction of Programmed Cell Death Pathways
Jaspamide is a known inducer of apoptosis, or programmed cell death, in a variety of transformed and tumor-derived cell lines. nih.govasm.org This pro-apoptotic activity is a direct consequence of its primary mechanism of action: the disruption of the cellular actin cytoskeleton. Studies have observed that Jaspamide-treated cells exhibit hallmark features of apoptosis, including chromatin condensation and the cleavage of DNA at internucleosomal regions. nih.gov
Caspase-Dependent Mechanisms (e.g., Caspase-3 Activation, PARP Proteolysis)
The apoptotic cell death induced by Jaspamide primarily proceeds through a caspase-dependent pathway. nih.govasm.org Research has demonstrated that treatment of human Jurkat T cells with Jaspamide leads to a time-dependent and significant increase in the activity of caspase-3-like proteases. nih.govcapes.gov.br
The central role of caspases in this process was confirmed in studies where the induction of apoptosis by Jaspamide was prevented by pre-treating cells with specific caspase inhibitors. nih.gov These inhibitors include:
The activation of this caspase cascade is a critical step in the execution phase of apoptosis, leading to the systematic dismantling of the cell.
| Cell Line | Mechanism Studied | Key Findings | Reference(s) |
|---|---|---|---|
| Human Jurkat T cells | Caspase-3-like activity | Remarkable increase in activity upon Jaspamide treatment. | nih.govcapes.gov.br |
| Human Jurkat T cells | Inhibition of Apoptosis | Apoptosis prevented by caspase inhibitors z-VAD-fmk and DEVD-CHO. | nih.gov |
| Murine transformed cell lines | Apoptosis Induction | Jaspamide-induced cell death was inhibited by the caspase inhibitor zVAD. | nih.gov |
Caspase-Independent Mechanisms
While the primary apoptotic pathway initiated by Jaspamide is caspase-dependent, the potential for caspase-independent mechanisms has been considered. In some cellular systems, apoptosis can be mediated by factors such as Apoptosis-Inducing Factor (AIF), which translocates from the mitochondria to the nucleus to induce DNA fragmentation without caspase activation. However, in the context of Jaspamide's activity, the scientific literature does not provide significant evidence for a primary caspase-independent cell death pathway. The abrogation of apoptosis by caspase inhibitors strongly suggests that the caspase-dependent route is the dominant mechanism. nih.gov
Regulation of Apoptotic Protein Expression (e.g., Bcl-2)
The Bcl-2 family of proteins are critical regulators of the intrinsic (mitochondrial) pathway of apoptosis, balancing pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) signals. While Jaspamide potently induces apoptosis, which often involves the Bcl-2 family, the direct effect of Jaspamide on the expression levels of these specific proteins is not extensively documented in the reviewed scientific literature. One study on Jaspine B, a related compound, did note an increase in Bcl-2 release in HeLa cells. iiarjournals.org However, the primary mechanism of Jaspamide-induced apoptosis is more directly linked to its disruptive effects on actin dynamics, which in turn triggers the caspase cascade.
Identification of Specific Biological Targets and Binding Sites
The principal and most well-characterized biological target of Jaspamide is actin . medchemexpress.comsigmaaldrich.com Specifically, Jaspamide binds to filamentous actin (F-actin), the polymerized form of actin that constitutes a major component of the cytoskeleton. medchemexpress.comresearchgate.net
The interaction of Jaspamide with F-actin has two main consequences:
This dual action disrupts the highly dynamic nature of the actin cytoskeleton, which is essential for cellular processes such as cell division, motility, and maintenance of shape. This disruption ultimately leads to cytotoxicity and the induction of apoptosis. nih.gov
Competitive binding studies have shown that Jaspamide binds to F-actin at a site that overlaps with that of phalloidin (B8060827), another well-known actin-stabilizing agent. sigmaaldrich.com
Biological Activity Assessment Methodologies (in vitro cellular models)
The biological activity of Jaspamide and its analogues is evaluated using a variety of in vitro cellular models and assays. These methodologies are designed to assess cytotoxicity, mechanism of action, and effects on specific cellular processes.
| Methodology / Model | Purpose | Examples of Cell Lines Used | Reference(s) |
|---|---|---|---|
| NCI-60 Cell Line Screen | Broad cytotoxicity screening against 60 different human cancer cell lines. | Renal, prostate, and CNS tumor cell lines. | nih.gov |
| Microfilament Disruption Assay | To directly assess the effect on the actin cytoskeleton. | HCT-116 (human colorectal adenocarcinoma), HeLa cells. | nih.govresearchgate.net |
| Proliferation Assays | To measure the inhibition of cell growth. | Human Jurkat T cells (using [3H]thymidine incorporation). | nih.gov |
| Apoptosis Detection Assays | To confirm and quantify programmed cell death. | Human Jurkat T cells, HL-60 (promyelocytic leukemia). | nih.gov |
| Caspase Activity Assays | To measure the activation of specific apoptotic proteases. | Human Jurkat T cells (using fluorescent substrates like DEVD-MAC). | nih.govcapes.gov.br |
| Patch Clamp Assays | To evaluate effects on specific ion channels. | CHO or HEK293 cells engineered to express specific cardiac ion channels. | nih.gov |
| Cardiomyocyte Function Assays | To assess cardiotoxicity and effects on heart cell function. | Human induced pluripotent stem cell-derived cardiomyocytes (iCell Cardiomyocytes®). | nih.gov |
| Confocal Microscopy | To visualize changes in cellular structures, such as actin filament organization. | HL-60 cells, human monocytes (using fluorescently labeled antibodies or phalloidin). | nih.gov |
Biosynthetic Investigations of Jaspamide K
Identification of the Biosynthetic Origin in Producer Organisms
The jaspamides were first isolated from marine sponges of the Jaspis genus, such as Jaspis splendens (also known as Doryplores splendens) and Jaspis johnstoni. ird.frmdpi.comebi.ac.uk Initially, the sponge was presumed to be the producer of these complex molecules. However, the isolation of jaspamides and structurally related compounds from taxonomically distant sponge species suggested a more complex origin, pointing towards production by associated symbiotic microorganisms. ird.fr This hypothesis is common in marine natural product chemistry, as sponges are known to host dense and diverse microbial communities that can constitute a significant portion of their biomass and are responsible for producing many bioactive secondary metabolites. mdpi.com
Further investigations have solidified the role of symbiotic bacteria as the true biosynthetic source of jaspamides. mdpi.com Through metagenomic analysis of sponge microbiomes, a candidate bacterial genus, Jaspinella sp., which belongs to the phylum Tectomicrobia, was identified as harboring the biosynthetic genes responsible for producing jaspamide. mdpi.com These gene clusters were found in the microbiomes of two geographically and taxonomically distinct sponge species, Jaspis (=Dorypleres) splendens and a Dictyonella sp., providing strong evidence that these symbiotic bacteria, rather than the sponges themselves, are the producers of the jaspamide family of compounds, including Jaspamide K.
Classification as a Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid
The chemical structure of the jaspamides strongly indicates a hybrid biosynthetic origin, combining elements from both polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathways. The molecule consists of a macrolactam formed by a tripeptide unit and a polypropionate-derived sector, a hallmark of PKS-NRPS hybrid assembly lines. mdpi.comresearchgate.net
The polyketide portion is a highly modified fatty acid chain, while the peptide section incorporates both common and unusual amino acids. This type of hybrid synthesis is a common strategy used by microorganisms to generate vast structural diversity and potent bioactivity in natural products. The identification of the jaspamide biosynthetic gene cluster has confirmed this classification, revealing genes that code for both PKS and NRPS modules working in concert to assemble the final molecule. mdpi.com
Characterization of Biosynthetic Gene Clusters (if applicable)
Genome mining and metagenomic sequencing have led to the identification and characterization of the jaspamide biosynthetic gene cluster (BGC), designated as the jas cluster. rsc.org This gene cluster was found within the genome of the uncultivated symbiotic bacterium Jaspinella sp. rsc.org
The jas gene cluster possesses the expected architecture for jaspamide biosynthesis, containing a set of genes encoding a multi-modular PKS-NRPS system. Analysis of the BGC revealed that the NRPS region is homologous to the well-characterized chondramide gene cluster from the myxobacterium Chondromyces crocatus. In contrast, the PKS region appears to have evolved convergently, showcasing a fascinating example of modular evolution in natural product biosynthesis.
The molecular formula of this compound is C36H45BrN4O7. nih.gov This differs from the parent compound, jasplakinolide (B32604) (jaspamide A), which has a formula of C36H45BrN4O6. ebi.ac.uk The additional oxygen atom in this compound suggests it is a hydroxylated derivative of jasplakinolide. Such modifications are typically introduced by "tailoring enzymes," such as cytochrome P450 monooxygenases or other oxidases, which are often encoded within or near the primary BGC. These enzymes act on the assembled scaffold to increase structural and functional diversity. While the exact gene responsible for the specific modification in this compound has not been explicitly characterized, the presence of genes for such tailoring enzymes in microbial BGCs is a well-established principle.
Elucidation of Biosynthetic Pathways for Unnatural Amino Acid Precursors
(R)-β-Tyrosine : The formation of β-amino acids from their α-amino acid counterparts is catalyzed by enzymes known as aminomutases. The biosynthesis of (R)-β-tyrosine is proposed to proceed via the action of a tyrosine aminomutase on the proteinogenic amino acid L-tyrosine. uni-duesseldorf.de This enzymatic reaction rearranges the amino group from the α-carbon to the β-carbon of the tyrosine side chain. uni-duesseldorf.de
2-Bromoabrine : This residue is a doubly modified tryptophan derivative, featuring both N-methylation and bromination at the 2-position of the indole (B1671886) ring. The biosynthesis likely involves a two-step process starting from L-tryptophan. First, a tryptophan N-methyltransferase would catalyze the formation of abrine (B1665380). Subsequently, a flavin-dependent halogenase, an enzyme commonly found in marine bacterial BGCs, would catalyze the regioselective bromination of the indole ring using bromide ions from seawater. The timing and order of these steps (methylation and bromination) are dictated by the substrate specificity of the respective enzymes within the jas pathway.
Exploration of Symbiotic Relationships and Biosynthetic Synergy
The production of this compound is a clear example of a symbiotic relationship between a marine invertebrate and a microorganism. Sponges provide a protected, nutrient-rich environment for their microbial symbionts. mdpi.com In return, the bacteria produce potent bioactive compounds like the jaspamides, which are believed to serve as a chemical defense for the sponge host against predators, fouling organisms, or pathogens.
The discovery of the jas gene cluster in Jaspinella bacteria residing within different sponge hosts highlights the specificity and synergy of this relationship. mdpi.com It demonstrates that the chemical richness of many marine sponges is, in fact, a reflection of the metabolic potential encoded in their associated microbiomes. This symbiotic synergy is a major driver of chemical diversity in marine ecosystems.
Application of Artificial Marine Sponge Technology for In Situ Biosynthetic Studies
Studying the biosynthesis of natural products directly in their native environment poses significant challenges. To overcome this and to probe the true biosynthetic origins of sponge-derived compounds without harming the natural sponge populations, innovative technologies have been developed. One such technology is the deployable artificial marine sponge.
This device mimics the filtration and absorption functions of a real sponge, allowing it to capture dissolved or particulate organic matter and secondary metabolites from the surrounding water. In a notable study, an artificial sponge was deployed in a tropical marine ecosystem and successfully retrieved three distinct jasplakinolide depsipeptides. This experiment provided direct evidence of the in situ production and release of these compounds into the environment and confirmed that this technology can serve as a non-invasive tool to study the biosynthesis and ecological roles of complex marine natural products like this compound.
Computational and Chemical Biology Approaches to Jaspamide K
Molecular Modeling and Docking Studies for Target Interaction Prediction
Computational approaches, particularly molecular modeling and docking studies, have been instrumental in elucidating the interaction of Jaspamide K and its analogs with their biological target, actin. These in silico methods complement experimental data, providing a detailed view of the binding mode and the structural basis for the compound's activity.
Early modeling studies, in conjunction with structure-activity relationship (SAR) data, predicted that analogs of similar compounds like doliculide would not significantly enhance biological activity, suggesting that doliculide provides a core pharmacophore for the F-actin binding site. nih.gov More recent and high-resolution studies using techniques like electron cryomicroscopy have provided near-atomic structures of jasplakinolide (B32604) (a close analog of this compound) stabilized F-actin. pnas.org These studies revealed that jasplakinolide binds within a groove formed by the interface of subdomain 4 (SD4) of one actin subunit and subdomain 3 (SD3) of an adjacent intrastrand subunit. pnas.org The cyclic structure of the molecule fits snugly into this site, creating additional contacts between actin subunits and reinforcing filament stability through hydrophobic interactions. pnas.org
These findings corrected earlier molecular modeling predictions about the precise binding site and orientation, highlighting the power of integrating computational modeling with high-resolution structural data. pnas.org Such detailed structural information is crucial for understanding the stabilizing effect of this compound on actin filaments and serves as a foundation for the rational design of new analogs. pnas.org Molecular docking has also been employed to compare the binding of this compound with other actin-targeting agents, helping to understand their competitive binding mechanisms. For instance, it is known that this compound competitively inhibits the binding of phalloidin (B8060827) to F-actin, indicating they share a similar binding site. nih.govnih.gov
Ligand-Based and Structure-Based Design Principles for Analogues
The design and synthesis of this compound analogues are guided by both ligand-based and structure-based principles, aiming to improve efficacy, reduce toxicity, and probe the structural requirements for bioactivity. nih.govresearchgate.netbiosolveit.degardp.orgnih.gov
Ligand-based design leverages the knowledge of the structure-activity relationships (SAR) of this compound and its known congeners. nih.govnih.gov SAR studies have identified key structural features necessary for potent activity, which include the integrity of the macrocyclic ring and specific stereochemical configurations. nih.gov Modifications to various parts of the molecule, such as the β-tyrosine residue or the polyketide portion, have been systematically explored. nih.govnih.gov For example, replacing the alanine (B10760859) residue with glycine (B1666218) was explored to reduce chiral complexity and potentially allow for different molecular conformations. nih.gov These studies help in building a pharmacophore model that defines the essential steric and electronic features required for actin binding and stabilization.
Structure-based design , informed by the high-resolution structural data of the jasplakinolide-actin complex, allows for a more rational approach to analogue development. pnas.orgacs.org Knowing the precise binding pocket on F-actin enables the design of new molecules that can fit optimally and establish favorable interactions. pnas.org For instance, the detailed understanding of how the cyclic peptide portion of jasplakinolide stacks onto a plateau formed by specific residues in actin's subdomain 4 provides a blueprint for designing novel stabilizing agents. pnas.org This approach is particularly valuable for tailoring drugs to be specific for certain actin isoforms, such as the slightly different actin found in parasites like Plasmodium falciparum, the causative agent of malaria. pnas.org The structural insights gained from these studies highlight the potential of cryo-EM for structure-based drug design targeting F-actin. pnas.org
Development of this compound and its Analogues as Chemical Biology Probes
The unique ability of this compound and its synthetic analogues to stabilize actin filaments has made them invaluable tools in chemical biology for studying the dynamic processes governed by the actin cytoskeleton. nih.govnih.govacs.org
Tools for Investigating Actin Dynamics in Living Cells
This compound is cell-permeable, allowing for the direct investigation of actin dynamics in living cells. nih.govnih.gov Its mode of action, which involves inducing the polymerization and stabilization of actin filaments, provides a powerful means to perturb and study the consequences of a hyper-stabilized actin network. nih.govnih.govebi.ac.uk This contrasts with other actin-targeting agents like cytochalasins and latrunculin, which promote depolymerization. nih.gov
Fluorescently labeled derivatives of this compound have been developed to visualize F-actin in living cells. A notable example is a silicon-rhodamine derivative of jasplakinolide, known as SiR-actin, which is a cell-permeable and fluorogenic probe used for live-cell imaging of F-actin dynamics. nih.gov These probes allow for the real-time observation of cellular processes that depend on actin remodeling, such as cell migration, morphogenesis, and cytokinesis. nih.govashpublications.org By treating cells with this compound, researchers can "freeze" actin structures in place, enabling the study of their organization and interaction with other cellular components. molbiolcell.org
Probes for Deconvoluting Cellular Pathways
By selectively perturbing the actin cytoskeleton, this compound and its analogues serve as chemical probes to dissect complex cellular signaling pathways where actin plays a crucial role. molbiolcell.orgnih.govgenome.jp For example, studies using this compound have helped to elucidate the role of actin dynamics in processes like endocytosis. molbiolcell.org Treatment with this compound was shown to enhance the uptake and accumulation of fluid-phase markers in endocytic compartments, suggesting a role for actin polymerization in this pathway. molbiolcell.org
Furthermore, this compound has been used to investigate the actin-dependence of various cellular functions in different cell types. In HL-60 leukemia cells, this compound-induced actin reorganization was found to inhibit cell ruffling and intracellular movement but did not affect phagocytosis or the oxidative burst, providing insights into the specific involvement of actin in these distinct processes. ashpublications.orgnih.gov The compound's ability to induce apoptosis in certain cell types has also made it a tool for studying the signaling cascades that link actin cytoskeletal integrity to programmed cell death. nih.govebi.ac.uk
Integration of Computational Methods with Synthetic and Biological Research
The development and application of this compound as a chemical probe is a prime example of the successful integration of computational, synthetic, and biological research. mit.edubiotechmedjournal.comnumberanalytics.comacademie-sciences.frhb.se
Computational modeling and docking studies provide the initial hypotheses about how this compound interacts with actin. pnas.orgmdpi.com This information, combined with SAR data from existing analogues, guides the rational design of new compounds by synthetic chemists. nih.govmdpi.com These novel analogues are then synthesized and their biological activity is evaluated in vitro and in living cells. nih.govnih.gov
The results from these biological assays feed back into the computational models, allowing for their refinement and improving their predictive power. This iterative cycle of design, synthesis, and testing accelerates the development of more potent and specific probes. For instance, the discovery that certain cytotoxic analogues of jasplakinolide operate by modifying microfilaments was confirmed through phenotypic screens in cancer cell lines, validating the initial design strategy. nih.govacs.org
This integrated approach is not only crucial for optimizing the properties of this compound and its derivatives as research tools but also holds promise for the development of new therapeutic agents that target the actin cytoskeleton. nih.govbiotechmedjournal.com The synergy between computational biology, synthetic chemistry, and cell biology enables a deeper understanding of the compound's mechanism of action and facilitates the exploration of its full potential in both basic research and medicine. cnio.esfrontiersin.org
Future Directions in Jaspamide K Research
Advancements in Stereoselective Total Synthesis
Key areas for advancement include:
Development of Novel Stereoselective Methodologies: The creation of new catalytic methods for the asymmetric synthesis of the polyketide and amino acid fragments will be crucial. This includes refining existing strategies like aldol (B89426) reactions and exploring new catalytic systems to achieve higher diastereoselectivity and enantioselectivity. nih.gov
Convergent and Flexible Synthetic Routes: Designing more convergent synthetic pathways will allow for the late-stage introduction of structural diversity. acs.org This flexibility is essential for the rapid generation of a wide range of analogs for structure-activity relationship (SAR) studies.
Application of Modern Synthetic Technologies: The integration of techniques such as solid-phase peptide synthesis (SPPS) and ring-closing metathesis (RCM) could streamline the synthesis of the macrocyclic core. researchgate.net These methods offer the potential for higher yields and easier purification compared to traditional solution-phase approaches.
Comprehensive Pharmacological Profiling of Jaspamide K and Novel Analogues
While this compound and its naturally occurring analogs have demonstrated significant cytotoxic and actin-disrupting activities, a more comprehensive understanding of their pharmacological profiles is needed. nih.govnih.gov Future research should aim to build a detailed picture of their biological effects.
Key objectives include:
Broad-Spectrum Bioactivity Screening: Systematic evaluation of this compound and a diverse library of synthetic analogs against a wide panel of cancer cell lines, as well as other disease models (e.g., parasitic, fungal, and inflammatory diseases), will be essential to identify new therapeutic opportunities. researchgate.netmdpi.com
Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifications of the β-tyrosine residue, the polyketide chain, and the bromoabrine moiety affect biological activity is crucial. mdpi.comresearchgate.net This will guide the design of more potent and selective analogs.
In Vivo Efficacy and Pharmacokinetic Studies: Promising analogs identified through in vitro screening will require evaluation in animal models to assess their efficacy, toxicity, and pharmacokinetic properties. This will provide critical data for their potential as drug candidates.
| Jaspamide Analogue | Key Structural Modification | Observed Biological Activity | Reference |
| Jaspamide Q | Different bromination pattern on the abrine (B1665380) residue | Potent cytotoxicity against mouse lymphoma (L5178Y) cells | mdpi.com |
| Jaspamide R | Additional bromine atom on the abrine residue | Potent cytotoxicity against mouse lymphoma (L5178Y) cells | mdpi.com |
| Jasplakinolide (B32604) V | Modified β-tyrosine residue | Selected for further study by the NCI's Biological Evaluation Committee | researchgate.netacs.org |
| Oxidized Tryptophan Derivatives | Modifications to the tryptophan moiety | Varied cytotoxicity and microfilament disruption | nih.gov |
Deeper Elucidation of Molecular Mechanisms in Diverse Biological Systems
This compound is known to exert its cytotoxic effects primarily through the stabilization of F-actin. researchgate.net However, a more granular understanding of its molecular interactions is necessary to fully comprehend its biological activity and to identify potential off-target effects.
Future research should focus on:
High-Resolution Structural Biology: Obtaining co-crystal structures of this compound and its analogs bound to actin and other potential protein targets will provide invaluable insights into the specific molecular interactions that drive their activity.
Proteomics and Metabolomics Approaches: Utilizing advanced "omics" techniques can help to identify the full spectrum of cellular pathways affected by this compound treatment. This can reveal novel mechanisms of action and potential biomarkers for drug response. mdpi.com
Investigation in Different Biological Contexts: The effects of this compound on the actin cytoskeleton of various organisms, including parasites like Plasmodium falciparum, should be explored in greater detail to understand its potential as an anti-parasitic agent. researchgate.net
Exploration of Biosynthetic Engineering for Diversification of this compound Analogues
The biosynthetic gene cluster responsible for Jaspamide production in its native marine sponge or symbiotic microorganisms represents a powerful tool for generating novel analogs. researchgate.net Harnessing this biosynthetic machinery offers a complementary approach to chemical synthesis.
Key strategies include:
Identification and Characterization of the Biosynthetic Gene Cluster: The complete sequencing and functional annotation of the this compound biosynthetic gene cluster is a critical first step. This will reveal the enzymes responsible for the assembly of the molecule, including the polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules. researchgate.netresearchgate.net
Heterologous Expression and Pathway Engineering: Expressing the this compound gene cluster in a more genetically tractable host organism would facilitate the production of the compound and its analogs. Subsequent genetic manipulation of the PKS and NRPS modules could lead to the creation of a library of new Jaspamide derivatives with altered structures and potentially improved biological activities. researchgate.net
Precursor-Directed Biosynthesis: Feeding unnatural amino acid and polyketide precursors to the native or a heterologous production system could lead to their incorporation into the Jaspamide scaffold, generating novel analogs. researchgate.net
Development of Advanced Chemical Biology Probes Based on the this compound Scaffold
The unique ability of this compound to stabilize F-actin makes it a valuable molecular probe for studying cytoskeletal dynamics. researchgate.netacs.org The development of advanced chemical biology tools based on its structure will further enhance its utility in biological research.
Future directions in this area include:
Design and Synthesis of Photoaffinity Probes: Attaching a photo-reactive group to the this compound scaffold would allow for the covalent labeling of its protein targets upon photo-irradiation. This would be a powerful tool for definitively identifying its binding partners in a cellular context. mdpi.comnih.gov
Fluorescently Labeled Analogs: The synthesis of fluorescently tagged this compound derivatives will enable the real-time visualization of its subcellular localization and its effects on actin dynamics in living cells using advanced microscopy techniques. mskcc.org
Biotinylated and Affinity-Based Probes: Creating biotinylated or otherwise tagged versions of this compound will facilitate the isolation and identification of its binding partners from complex cellular lysates using affinity purification and mass spectrometry. nih.govfrontiersin.org
By pursuing these future research directions, the scientific community can continue to unlock the potential of this compound, not only as a promising therapeutic lead but also as a powerful tool for dissecting fundamental biological processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
